Product packaging for 3-Ethyltetrahydro-2,5-dimethoxyfuran(Cat. No.:CAS No. 93904-51-9)

3-Ethyltetrahydro-2,5-dimethoxyfuran

Cat. No.: B12664771
CAS No.: 93904-51-9
M. Wt: 160.21 g/mol
InChI Key: MHQJXBOSOJIRBZ-UHFFFAOYSA-N
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Description

Overview of Tetrahydrofuran (B95107) Chemistry in Organic Synthesis

Tetrahydrofuran (THF), a cyclic ether with the formula (CH₂)₄O, is a cornerstone of organic synthesis, valued for its properties as a versatile solvent. fiveable.mefiveable.me Its ability to dissolve a wide array of both polar and non-polar organic compounds makes it indispensable in numerous chemical reactions. fiveable.me THF is particularly effective as a solvent for reactions involving organometallic reagents, such as Grignard and organolithium compounds, due to its capacity to coordinate with metal centers and stabilize reactive species. fiveable.mefiveable.me Beyond its role as a solvent, THF serves as a precursor in the synthesis of various polymers, including polytetrahydrofuran, which is a key component in the production of polyurethanes. fiveable.me The cyclic structure of THF also allows it to participate in ring-opening reactions, further expanding its synthetic utility. hengli.com

Significance of Acetal (B89532) Functionality in Cyclic Ethers

The introduction of an acetal group, characterized by a carbon atom single-bonded to two ether oxygen atoms (C-O-C-O-C), into a cyclic ether system imparts unique reactivity. libretexts.orgbyjus.com Acetals are notably stable in neutral to strongly basic conditions, rendering them excellent protecting groups for carbonyl functionalities (aldehydes and ketones) during synthetic sequences where other parts of a molecule are being modified. libretexts.org This stability, however, gives way to facile hydrolysis under acidic conditions, allowing for the deprotection and regeneration of the original carbonyl group. libretexts.org In the context of cyclic ethers like tetrahydrofuran, the presence of an acetal, as seen in 2,5-dimethoxytetrahydrofuran (B146720), introduces a reactive handle that can be leveraged in various transformations. For instance, acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran can serve as an in-situ method for generating succinaldehyde. The formation of cyclic acetals is also a key strategy in carbohydrate chemistry for the regioselective protection of hydroxyl groups. rsc.org

Structural Elucidation Challenges in Furan (B31954) Derivatives

The structural analysis of furan derivatives, including substituted tetrahydrofurans, can present notable challenges. The flexibility of the five-membered ring in tetrahydrofuran leads to various conformations, which can complicate the interpretation of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra. chemicalbook.com For substituted derivatives, the presence of multiple stereocenters introduces diastereomers (cis and trans isomers), which may have very similar spectroscopic properties, making their distinction and characterization difficult. sigmaaldrich.com Mass spectrometry of furanones, a related class of compounds, has shown complex fragmentation patterns that require careful study, often involving isotopic labeling, to fully understand the underlying mechanisms. imreblank.ch These challenges underscore the importance of employing a combination of advanced spectroscopic techniques, such as 2D NMR and tandem mass spectrometry (MS/MS), for the unambiguous structural elucidation of complex furan derivatives.

Rationale for Investigating 3-Ethyltetrahydro-2,5-dimethoxyfuran

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known utility of its parent compound, 2,5-dimethoxytetrahydrofuran, and the general principles of medicinal and materials chemistry. The introduction of an ethyl group at the 3-position of the tetrahydrofuran ring adds a lipophilic substituent, which can significantly alter the molecule's physical and biological properties. In drug discovery, such modifications are often employed to enhance membrane permeability, modulate binding affinity to biological targets, or alter metabolic stability. Furthermore, the ethyl group introduces a new stereocenter, leading to a greater diversity of stereoisomers with potentially distinct biological activities. From a synthetic perspective, the 3-ethyl substituent could influence the reactivity of the acetal groups at the 2 and 5 positions, potentially leading to novel chemical transformations. The parent compound, 2,5-dimethoxytetrahydrofuran, is a known intermediate in the synthesis of various organic compounds, including pharmaceuticals and N-substituted pyrroles, which are important in materials science. chemicalbook.comresearchgate.net Investigating the 3-ethyl derivative could therefore open avenues to new classes of compounds with potentially valuable applications.

Current Gaps in the Literature Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant gap in the knowledge specifically concerning this compound. While extensive data exists for the parent compound, 2,5-dimethoxytetrahydrofuran, including its synthesis, physical properties, and applications, there is a conspicuous absence of dedicated studies on the 3-ethyl derivative. sigmaaldrich.comchemicalbook.comnih.gov Key areas where information is lacking include:

Synthesis: There are no published, optimized synthetic routes specifically for this compound.

Spectroscopic Data: Detailed and unambiguously assigned NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) data for the purified isomers of this compound are not available.

Chemical Reactivity: Studies on the reactivity of this specific compound, particularly the influence of the 3-ethyl group on the acetal functionality, have not been reported.

Potential Applications: While one can speculate on its potential uses based on related structures, there is no experimental evidence or theoretical modeling to support any specific applications for this compound.

This lack of fundamental data represents a clear opportunity for future research to synthesize and characterize this novel compound, and to explore its potential in various fields of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B12664771 3-Ethyltetrahydro-2,5-dimethoxyfuran CAS No. 93904-51-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93904-51-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-ethyl-2,5-dimethoxyoxolane

InChI

InChI=1S/C8H16O3/c1-4-6-5-7(9-2)11-8(6)10-3/h6-8H,4-5H2,1-3H3

InChI Key

MHQJXBOSOJIRBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1OC)OC

Origin of Product

United States

Synthetic Methodologies for 3 Ethyltetrahydro 2,5 Dimethoxyfuran

Retrosynthetic Analysis of 3-Ethyltetrahydro-2,5-dimethoxyfuran

A retrosynthetic analysis of the target molecule, this compound, suggests several key bond disconnections that lead to simpler, more readily available starting materials. The primary disconnections involve the carbon-oxygen bonds of the ether linkages and the carbon-carbon bond of the ethyl substituent.

A logical primary disconnection is at the C2-O and C5-O bonds, which simplifies the cyclic ether to a substituted 1,4-dicarbonyl precursor or its equivalent. This approach recognizes the 2,5-dimethoxy functionality as a protected form of a 1,4-dicarbonyl system. Further disconnection of the C3-C4 bond of the ethyl group through a Grignard-type reaction or an enolate alkylation reveals a simpler tetrahydrofuranone or a related lactone precursor.

Another key retrosynthetic step involves breaking the C-O bond within the tetrahydrofuran (B95107) ring itself. This leads to a linear precursor, specifically a substituted 1,4-diol, which can be cyclized to form the desired ring system. The ethyl group at the C3 position could be introduced either before or after the cyclization step.

These disconnections give rise to several potential forward synthetic strategies, which are explored in the following sections.

Exploration of Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the this compound molecule in a convergent manner, building the core structure and introducing the substituents in a series of efficient steps.

Cyclization Strategies for Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran ring is a critical step in the synthesis. Several cyclization strategies can be envisioned, starting from appropriately substituted linear precursors.

One plausible approach involves the acid-catalyzed cyclization of a 2-ethyl-1,4-butanediol derivative where the hydroxyl groups are protected or are part of a hemiacetal structure. For instance, the cyclization of 2-ethyl-1,4-butanediol itself can be promoted by acidic conditions, although this may lead to the formation of the corresponding unsubstituted tetrahydrofuran. To achieve the desired 2,5-dimethoxy substitution, a precursor such as 2-ethyl-1,4,4-trimethoxybutan-1-ol could undergo intramolecular cyclization with the elimination of methanol (B129727) to furnish the target molecule.

Another powerful method for tetrahydrofuran ring synthesis is the intramolecular Williamson ether synthesis. This would involve a precursor with a hydroxyl group and a suitable leaving group at the 1- and 4-positions of a substituted butane (B89635) chain. For example, a 2-ethyl-4-halobutane-1-ol or a 2-ethyl-1-halobutane-4-ol could be cyclized under basic conditions.

Transition metal-catalyzed cyclizations also offer a versatile route. For example, palladium-catalyzed intramolecular hydroalkoxylation of a γ,δ-unsaturated alcohol could be employed. In this scenario, a precursor like 4-ethyl-hex-5-en-1-ol could be cyclized to form a 3-ethyl-2-methylenetetrahydrofuran, which could then be further functionalized.

Alkylation and Alkoxylation Approaches for Substituent Installation

The introduction of the ethyl and methoxy (B1213986) groups can be achieved through various alkylation and alkoxylation reactions.

A key strategy for introducing the ethyl group at the C3 position is the alkylation of a suitable enolate. For instance, tetrahydrofuran-3-one can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate, which can then be alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The resulting 2-ethyltetrahydrofuran-3-one would be a key intermediate.

Alternatively, conjugate addition of an ethyl nucleophile to an α,β-unsaturated lactone or a related precursor could establish the C3-ethyl group. For example, a Michael addition of an ethyl Grignard reagent or an ethyl cuprate (B13416276) to a butenolide, followed by reduction and methoxylation, could lead to the desired product.

The introduction of the 2,5-dimethoxy groups is often achieved from a precursor that is effectively a masked 1,4-dicarbonyl compound. A common method is the electrochemical oxidation of furan (B31954) in the presence of methanol, which yields 2,5-dimethoxy-2,5-dihydrofuran (B146672). google.com Subsequent reduction of the double bond would provide 2,5-dimethoxytetrahydrofuran (B146720). Introducing the ethyl group onto this pre-formed ring system at the 3-position presents a challenge due to the lack of inherent reactivity at this position.

Functional Group Interconversions for Methoxy and Ethyl Group Introduction

Functional group interconversions play a crucial role in manipulating the molecule to introduce the desired substituents.

Starting from a precursor like γ-butyrolactone, one could envision an α-alkylation to introduce the ethyl group. For instance, deprotonation of γ-butyrolactone with a suitable base can be followed by reaction with an ethyl halide to yield α-ethyl-γ-butyrolactone. This intermediate can then be reduced to 2-ethyl-1,4-butanediol. nih.gov Subsequent oxidative cyclization in the presence of methanol could potentially yield the target compound.

Another approach could involve the conversion of a carboxylic acid group to a methyl ether. For example, if a precursor containing a carboxylic acid at the C2 or C5 position is synthesized, it could be reduced to the corresponding alcohol and then methylated.

Indirect Synthetic Pathways to this compound

Indirect pathways involve the synthesis of a key precursor that already contains some of the required structural features, followed by transformation to the final product.

Precursor Synthesis and Transformation

A robust indirect route would commence with the synthesis of a substituted precursor that simplifies the subsequent cyclization and functionalization steps.

A highly plausible precursor is 2-ethyl-1,4-butanediol . This diol can be synthesized through various methods, including the reduction of diethyl 2-ethylsuccinate or 2-ethyl-γ-butyrolactone. This diol can then be subjected to an oxidative cyclization in the presence of methanol, catalyzed by an appropriate reagent, to directly install the 2,5-dimethoxy groups while forming the tetrahydrofuran ring.

Alternatively, one could start from 2,5-dimethoxy-2,5-dihydrofuran , a commercially available reagent or one that can be synthesized from furan. google.com While direct alkylation at the C3 position is challenging, a potential route could involve a conjugate addition reaction. Although the double bond is within the ring, certain reagents might facilitate the addition of an ethyl group. A more likely approach would be the functionalization of this precursor to introduce a handle for subsequent ethyl group installation. For example, conversion to a halohydrin followed by elimination and then Michael addition could be a multi-step but feasible strategy.

Another key intermediate that could be synthesized is tetrahydrofuran-3-one . As mentioned earlier, this can be alkylated to give 2-ethyltetrahydrofuran-3-one. This ketone can then be converted to the target molecule through a series of steps. For instance, Baeyer-Villiger oxidation would yield a lactone, which could be reduced and then subjected to oxidative cyclization in methanol.

Stereoselective Approaches to this compound Isomers

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic strategies to control the relative and absolute configuration of the final product. Achieving high diastereoselectivity and enantioselectivity is crucial for accessing specific isomers, which may exhibit distinct properties.

Potential stereoselective routes could be adapted from the synthesis of other substituted furans. For instance, asymmetric reactions such as Sharpless asymmetric epoxidation, dihydroxylation, or aminohydroxylation of a suitable unsaturated precursor could establish key stereocenters. Subsequent cyclization and functional group manipulations would then lead to the desired this compound isomer. Another promising approach involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of key bond-forming reactions.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. A systematic approach to optimization involves the careful tuning of various parameters.

Catalyst Development in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound would likely benefit from the development of efficient catalytic systems. For the key cyclization step, which could proceed via an intramolecular alkoxylation or a related cyclization-etherification cascade, both acid and metal catalysts could be explored. For instance, a process for producing 2,5-dimethoxytetrahydrofuran utilizes a strongly acidic ion exchange resin. google.com This type of heterogeneous catalyst offers advantages in terms of separation and reusability. researchgate.net

Homogeneous catalysts, such as Lewis acids or Brønsted acids, could also be effective. For example, p-toluenesulfonic acid (PTSA) has been used as a catalyst in the condensation reaction of 2,5-dimethoxytetrahydrofuran with hydroxyaromatic compounds. rsc.org The choice of catalyst would depend on the specific reaction pathway and the nature of the starting materials. Research into novel catalysts, including organocatalysts and metal-organic frameworks, could lead to more efficient and selective syntheses.

Table 1: Potential Catalysts for the Synthesis of Substituted Tetrahydrofurans

Catalyst TypeExamplePotential Application in Synthesis
Heterogeneous Acid Strongly Acidic Ion Exchange ResinIntramolecular cyclization
Homogeneous Acid p-Toluenesulfonic Acid (PTSA)Condensation and cyclization reactions
Lewis Acid Scandium(III) TriflatePechmann condensation for coumarin (B35378) synthesis, adaptable for furan ring formation
Organocatalyst Proline and its derivativesAsymmetric aldol (B89426) or Michael reactions to set stereocenters prior to cyclization

This table is generated based on catalytic systems used for analogous furan and tetrahydrofuran syntheses and represents potential avenues for the synthesis of this compound.

Solvent Effects and Reaction Parameter Tuning

The choice of solvent can significantly influence the rate, yield, and selectivity of a reaction. For the synthesis of this compound, a range of solvents would need to be screened. Aprotic solvents like tetrahydrofuran (THF), diethyl ether, or dichloromethane (B109758) are common choices for many organic reactions. The use of greener solvents is also a critical consideration, as discussed in the following section.

Beyond solvent selection, other reaction parameters require careful optimization. These include:

Temperature: Balancing reaction rate with the stability of reactants, intermediates, and products.

Concentration: Affecting reaction kinetics and the potential for side reactions.

Reaction Time: Ensuring complete conversion without promoting product degradation.

Systematic studies, potentially employing Design of Experiments (DoE) methodologies, would be invaluable in identifying the optimal combination of these parameters to maximize the yield of the desired product.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. In the context of producing this compound, several green strategies can be envisioned.

The selection of solvents is a key aspect of green chemistry. The use of bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has been shown to be effective and more environmentally benign alternatives to traditional volatile organic compounds in other synthetic processes. nih.gov For instance, 2-MeTHF is derived from renewable resources and exhibits properties that make it a promising substitute for other cyclic ethers. researchgate.net

Furthermore, developing catalytic processes, especially with recyclable heterogeneous catalysts, aligns with green chemistry principles by reducing waste and improving atom economy. researchgate.net The ideal synthesis would utilize non-toxic reagents, minimize energy consumption, and generate minimal waste, contributing to a more sustainable chemical manufacturing process.

Stereochemical Investigations of 3 Ethyltetrahydro 2,5 Dimethoxyfuran

Analysis of Possible Stereoisomers in 3-Ethyltetrahydro-2,5-dimethoxyfuran

The molecular structure of this compound contains three stereogenic centers: C2, C3, and C5. The presence of these chiral centers gives rise to a number of possible stereoisomers, which can be categorized into diastereomers and enantiomers.

The relative orientation of the two methoxy (B1213986) groups at positions C2 and C5 of the tetrahydrofuran (B95107) ring dictates the presence of cis and trans diastereomers. In the cis isomer, the two methoxy groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. The ethyl group at the C3 position further complicates this, leading to different spatial arrangements and, consequently, distinct physical and chemical properties for each diastereomer.

The interplay between the substituents at C2, C3, and C5 results in four possible diastereomeric configurations. These can be described by the relative stereochemistry of the substituents, for instance, (2,3)-syn-(3,5)-syn, (2,3)-syn-(3,5)-anti, (2,3)-anti-(3,5)-syn, and (2,3)-anti-(3,5)-anti. The cis/trans designation for the C2 and C5 substituents provides a simplified, yet crucial, initial classification of these diastereomers.

With three chiral centers (C2, C3, and C5), the maximum number of possible stereoisomers for this compound is 2³, which equals eight. These eight stereoisomers exist as four pairs of enantiomers. Each diastereomer (cis and trans) is chiral and therefore has a non-superimposable mirror image, its enantiomer. For instance, the cis-isomer exists as a pair of enantiomers, as does the trans-isomer. The specific configuration at each chiral center (R or S) determines the particular enantiomer.

The synthesis of substituted tetrahydrofurans often results in a mixture of these stereoisomers. nih.gov The development of stereoselective synthetic methods aims to produce a single desired stereoisomer, which is crucial for applications where specific stereochemistry is required for biological activity. chemistryviews.org

Interactive Data Table: Possible Stereoisomers of this compound

Diastereomeric Relationship (C2/C5)Chiral CentersNumber of Stereoisomers
cisC2, C3, C52 (1 pair of enantiomers)
transC2, C3, C52 (1 pair of enantiomers)
Total 4 Diastereomers (as 2 pairs of enantiomers)

Methods for Stereoisomer Separation and Isolation of this compound

The separation of the different stereoisomers of this compound is a critical step in their characterization and for obtaining stereochemically pure compounds. Various techniques can be employed for this purpose, primarily centered around chromatography and crystallization.

Chromatographic methods are powerful tools for the separation of stereoisomers. For diastereomers, which have different physical properties, standard chromatographic techniques such as silica (B1680970) gel column chromatography can often be effective. nih.gov The different spatial arrangements of the functional groups in the diastereomers lead to differential interactions with the stationary phase, allowing for their separation.

The separation of enantiomers, however, requires a chiral environment. This is typically achieved through chiral high-performance liquid chromatography (chiral HPLC). In this technique, a chiral stationary phase (CSP) is used. The enantiomers of this compound would interact differently with the CSP, leading to different retention times and enabling their separation. Alternatively, the racemic mixture can be derivatized with a chiral resolving agent to form diastereomeric derivatives, which can then be separated by standard chromatography.

Crystallization can be a highly effective method for separating stereoisomers, particularly for obtaining large quantities of a single, pure isomer.

Diastereomeric Crystallization: If the mixture of diastereomers is crystalline, fractional crystallization can be employed. This method relies on the differences in solubility of the diastereomers in a particular solvent. By carefully controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution.

Enzymatic Resolution: In some cases, enzymatic resolution can be applied. This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a hydroxyl-containing precursor to this compound, allowing for the separation of the acylated and unreacted enantiomers. nih.gov

Stereochemical Assignment Techniques for this compound

Once the stereoisomers have been separated, their absolute and relative stereochemistries must be determined. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including 1H and 13C NMR, is a fundamental tool for determining the relative stereochemistry of substituted tetrahydrofurans. nih.gov Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which helps in assigning the relative configuration of the substituents on the ring. Coupling constants (J-values) between protons on the ring can also give insights into their dihedral angles and thus the ring conformation and relative stereochemistry. For complex cases, computational DFT/NMR approaches can be used to compare experimental and predicted chemical shifts for different stereoisomers to aid in the assignment. nih.gov

X-ray Crystallography: The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. wikipedia.orgnih.gov This technique requires a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to generate a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined. nih.gov This provides unambiguous proof of the relative and absolute configuration of the stereoisomers.

Nuclear Magnetic Resonance Spectroscopy for Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the relative stereochemistry of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs), the spatial arrangement of atoms within a molecule can be deduced.

For this compound, four diastereomers are possible: (2R,3R,5R/2S,3S,5S), (2R,3R,5S/2S,3S,5R), (2R,3S,5R/2S,3R,5S), and (2R,3S,5S/2S,3R,5R). The relative stereochemistry of these diastereomers can be distinguished by ¹H and ¹³C NMR spectroscopy.

The chemical shifts of the protons and carbons in the tetrahydrofuran ring are sensitive to the orientation of the substituents. For instance, a proton in an axial position will typically resonate at a different frequency than a proton in an equatorial position. The coupling constants between adjacent protons (³JHH) are particularly informative, as their magnitude is dependent on the dihedral angle between the protons, as described by the Karplus equation. Larger coupling constants are generally observed for trans-diaxial protons, while smaller coupling constants are typical for cis and trans-diequatorial or axial-equatorial arrangements.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can provide through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is invaluable for establishing the relative stereochemistry at the C2, C3, and C5 positions.

Hypothetical ¹H NMR Data for a Diastereomer of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.85d5.2
H-32.15m-
H-4α1.90m-
H-4β2.05m-
H-54.95t5.5
-OCH₃ (C2)3.30s-
-OCH₃ (C5)3.35s-
-CH₂CH₃1.50q7.4
-CH₂CH₃0.95t7.4

Hypothetical ¹³C NMR Data for a Diastereomer of this compound

CarbonChemical Shift (δ, ppm)
C-2108.0
C-345.0
C-430.0
C-5107.5
-OCH₃ (C2)56.0
-OCH₃ (C5)56.5
-CH₂CH₃25.0
-CH₂CH₃11.0

X-ray Crystallography for Absolute Stereochemistry

While NMR spectroscopy can establish the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystal lattice, which provides a detailed three-dimensional map of the electron density of the molecule.

For this compound, obtaining a single crystal of one of the enantiomerically pure stereoisomers would allow for the unambiguous assignment of the R or S configuration at each of the three chiral centers (C2, C3, and C5). The crystallographic data would also provide precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's solid-state conformation.

Hypothetical X-ray Crystallographic Data for an Enantiomer of this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1045.6
Z4
Flack Parameter0.05(3)

A Flack parameter close to zero would confirm the assigned absolute stereochemistry.

Conformational Analysis of this compound

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope (E) and twist (T) forms. The substituents on the ring play a critical role in determining the preferred conformation by minimizing steric and electronic repulsions.

In this compound, the bulky ethyl group at the C3 position and the methoxy groups at the C2 and C5 positions will dictate the conformational landscape. The anomeric effect, which is the tendency of an electronegative substituent at the anomeric carbon (C2 and C5 in this case) to prefer an axial orientation, will also be a significant factor.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to explore the potential energy surface of the different diastereomers and identify the lowest energy conformations. These calculations can predict the relative energies of various envelope and twist conformers and the energy barriers for their interconversion.

For a given diastereomer, the ethyl group would likely prefer to occupy a pseudo-equatorial position to minimize steric strain. The conformational preference of the methoxy groups would be influenced by a balance between steric hindrance and the anomeric effect. For example, in a trans-2,5-dimethoxy substituted tetrahydrofuran, one methoxy group might adopt a pseudo-axial position due to the anomeric effect, while the other occupies a pseudo-equatorial position to reduce steric interactions. The presence of the C3-ethyl group would further modulate these preferences. The interplay of these factors would result in a unique preferred conformation for each diastereomer, which in turn would be reflected in its NMR parameters.

Chemical Reactivity and Transformational Chemistry of 3 Ethyltetrahydro 2,5 Dimethoxyfuran

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring, a five-membered saturated ether, is generally stable but can undergo ring-opening reactions under specific conditions, primarily driven by the relief of minor ring strain.

Acid-catalyzed ring-opening is the most prominent reaction of the tetrahydrofuran moiety in this class of compounds. In the presence of a Brønsted or Lewis acid, the ether oxygen can be protonated or coordinated, which activates the C-O bonds towards nucleophilic attack. This is exemplified by the well-known Clauson-Kaas synthesis of pyrroles, where 2,5-dimethoxytetrahydrofuran (B146720) is treated with a primary amine in the presence of an acid catalyst. The reaction proceeds through the acid-catalyzed opening of the tetrahydrofuran ring to form a dicarbonyl intermediate, which then condenses with the amine. It is expected that 3-ethyltetrahydro-2,5-dimethoxyfuran would undergo a similar transformation to yield a 3-ethyl-substituted pyrrole (B145914).

The general mechanism involves protonation of the ring oxygen, followed by nucleophilic attack at either the C2 or C5 position, leading to ring cleavage. The presence of the electron-donating ethyl group at the 3-position might subtly influence the regioselectivity of the ring opening, although a significant electronic effect is not anticipated due to its distance from the reaction centers.

Ring-opening polymerization of tetrahydrofuran itself is a well-established process. While direct evidence for the polymerization of this compound is not available, by analogy, it could potentially undergo cationic ring-opening polymerization initiated by strong acids to form polyether structures.

This compound is expected to be a relatively stable compound under neutral conditions and at moderate temperatures. youtube.com However, like other ethers, it can be susceptible to degradation under certain conditions.

Acidic Conditions: As discussed, acids can catalyze the ring-opening of the tetrahydrofuran ring, representing a primary degradation pathway. ncert.nic.in Strong acids can lead to the formation of various rearranged or eliminated products.

Oxidative Degradation: Ethers are known to form explosive peroxides upon prolonged exposure to air and light. wikipedia.org The carbon atoms adjacent to the ether oxygen are susceptible to radical oxidation. For this compound, this could lead to the formation of hydroperoxides at the C2 and C5 positions. Further oxidation can lead to ring cleavage and the formation of various carbonyl compounds. The thermal oxidative degradation of polytetrahydrofuran, a related polymer, has been shown to produce formate, aldehyde, and other ester chain ends, suggesting complex degradation pathways. libretexts.org

Thermal Degradation: While specific data is unavailable for this compound, heating in the presence of acid or oxygen would likely accelerate the degradation processes mentioned above. In the absence of such reagents, the molecule is expected to have reasonable thermal stability.

Reactions Involving the Dimethoxy Acetal (B89532) Functionality

The 2,5-dimethoxy groups constitute a cyclic acetal. Acetal chemistry is characterized by its stability to bases and nucleophiles but lability towards acids.

The most significant reaction of the dimethoxy acetal functionality is its hydrolysis to the corresponding dicarbonyl compound. Treatment of 2,5-dimethoxytetrahydrofuran with aqueous acid or even hot water leads to the formation of succinaldehyde. ncert.nic.invaia.comyoutube.com This transformation proceeds via protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol (B129727) to form an oxocarbenium ion. Subsequent attack by water and loss of the second equivalent of methanol yields the dialdehyde (B1249045).

It is highly probable that this compound would undergo an analogous hydrolysis to produce 2-ethylsuccinaldehyde. This reaction is a key transformation as it unmasks the latent dicarbonyl functionality.

Table 1: Hydrolysis of 2,5-Dimethoxytetrahydrofuran

Reactant Conditions Product Yield Reference
2,5-Dimethoxytetrahydrofuran H₂O, 90°C, 2 h Succinaldehyde Not reported vaia.com
2,5-Dimethoxytetrahydrofuran H₂O, 75°C, 4 h Succinaldehyde Variable youtube.com

Acetals can undergo transacetalization in the presence of an alcohol and an acid catalyst. This reaction involves the exchange of the alkoxy groups of the acetal with the new alcohol. For this compound, treatment with a different alcohol (R-OH) in the presence of an acid would be expected to yield the corresponding 2,5-di(alkoxy)tetrahydrofuran derivative.

The mechanism is similar to hydrolysis, involving the formation of an oxocarbenium ion intermediate which is then trapped by the new alcohol. This reaction is typically an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the methanol that is formed. Research on the related 2,5-dimethoxy-2,5-dihydrofuran (B146672) has shown that it reacts with alcohols in the presence of a catalytic amount of MgBr₂·Et₂O to give 2-methoxy-5-alkoxy-2,5-dihydrofurans, supporting the feasibility of this transformation. libretexts.org

Reactivity of the Ethyl Substituent in this compound

The ethyl group is an alkyl substituent and is generally less reactive than the other functional groups in the molecule. However, it can undergo reactions typical of alkanes, particularly at the position adjacent to the ring (the benzylic-like position), which is activated by the adjacent ether oxygen.

Free-Radical Halogenation: The C-H bonds on the ethyl group can be substituted by halogens (e.g., chlorine or bromine) under free-radical conditions, typically initiated by UV light or a radical initiator. The selectivity of this reaction would favor the position alpha to the tetrahydrofuran ring (the -CH₂- of the ethyl group) due to the resonance stabilization of the resulting radical by the adjacent oxygen atom.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can potentially oxidize the ethyl group. researchgate.net The benzylic-like position is the most likely site of attack. Depending on the reaction conditions, this could lead to the formation of a secondary alcohol (3-(1-hydroxyethyl)tetrahydro-2,5-dimethoxyfuran) or a ketone (3-acetyltetrahydro-2,5-dimethoxyfuran). Complete oxidation under harsh conditions could cleave the ethyl group to a carboxylic acid.

It is important to note that these oxidative conditions would likely also affect the tetrahydrofuran ring and the acetal functionality, leading to a complex mixture of products. Selective oxidation of the ethyl group would require carefully chosen reagents and reaction conditions.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,5-Dimethoxytetrahydrofuran
Succinaldehyde
2-Ethylsuccinaldehyde
3-Ethyl-substituted pyrrole
2-Methoxy-5-alkoxy-2,5-dihydrofuran
3-(1-Hydroxyethyl)tetrahydro-2,5-dimethoxyfuran
3-Acetyltetrahydro-2,5-dimethoxyfuran
Potassium permanganate
Chromic acid
Methanol

Functionalization of the Ethyl Group

The ethyl group at the 3-position of the tetrahydrofuran ring, being a simple alkyl group, can undergo functionalization reactions typical for alkanes, primarily through free-radical pathways.

Halogenation:

Under UV light or at high temperatures, this compound can react with halogens, such as chlorine or bromine, to yield halogenated derivatives. The reaction proceeds via a free-radical chain mechanism, with substitution occurring preferentially at the more substituted carbon of the ethyl group (the benzylic-like position if it were attached to an aromatic ring, but in this aliphatic system, the secondary carbon is still more reactive than the primary).

ReagentConditionsMajor Product(s)
Cl2UV light1-(3-(2,5-dimethoxytetrahydrofuran-3-yl))ethyl chloride
Br2Heat1-(3-(2,5-dimethoxytetrahydrofuran-3-yl))ethyl bromide

Oxidation:

Strong oxidizing agents can lead to the oxidation of the ethyl group. Depending on the reaction conditions and the oxidant used, this can result in the formation of an alcohol, ketone, or even cleavage of the C-C bond. For instance, controlled oxidation might yield 1-(2,5-dimethoxytetrahydrofuran-3-yl)ethan-1-ol.

Reactions at the Alpha-Carbon to the Ring

The carbon atoms at positions 2 and 5, being alpha to the ring oxygen and part of an acetal, are key sites for reactivity. The presence of two alkoxy groups makes these positions susceptible to nucleophilic substitution, typically after activation by an acid catalyst. The parent compound, 2,5-dimethoxytetrahydrofuran, is a well-known precursor for generating the 1,4-dicarbonyl system through hydrolysis. researchgate.net

Acid-Catalyzed Hydrolysis:

Treatment with aqueous acid leads to the hydrolysis of the acetal, opening the ring to form a dialdehyde intermediate, which can then cyclize to other structures or react further. In the case of this compound, this would lead to the formation of 2-ethyl-1,4-butanedial.

Reaction with Nucleophiles:

In the presence of a Lewis or Brønsted acid, the methoxy groups can be displaced by other nucleophiles. For example, reaction with primary amines can lead to the formation of N-substituted pyrroles, a transformation analogous to the Clauson-Kaas reaction. researchgate.net The reaction of 2,5-dimethoxytetrahydrofuran with primary aromatic amines in the presence of an acid catalyst has been shown to produce N-substituted pyrroles. researchgate.net

Mechanistic Studies of Key Reactions Involving this compound

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the product distribution and for designing new synthetic applications.

Investigation of Reaction Intermediates

The acid-catalyzed reactions of 2,5-dialkoxytetrahydrofurans are proposed to proceed through the formation of an oxocarbenium ion intermediate. nih.govresearchgate.net For this compound, protonation of one of the methoxy groups, followed by the elimination of methanol, would generate a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by a nucleophile.

Computational studies on related furan (B31954) systems have shown the possibility of zwitterionic intermediates in certain cycloaddition reactions. nih.govresearchgate.net While not directly applicable to the hydrolysis or amination of the saturated tetrahydrofuran ring, it highlights the complex nature of intermediates in furan chemistry.

Kinetic and Thermodynamic Analysis of Transformations

Thermodynamically, the hydrolysis of the acetal is generally a favorable process, driven by the formation of stable carbonyl compounds and methanol. The formation of aromatic pyrrole rings from the reaction with primary amines is also a thermodynamically favorable process due to the formation of the stable aromatic ring. researchgate.net

Novel Reactions and Rearrangements of this compound

Given the reactivity of the acetal functionality, novel transformations can be envisaged. For instance, intramolecular reactions could be triggered if a suitable nucleophile is introduced onto the ethyl side chain. An intramolecular aldol-type reaction could occur if the ethyl group is functionalized to contain a nucleophilic carbon. youtube.comyoutube.comkhanacademy.orgyoutube.com

Furthermore, the oxocarbenium ion intermediate could be trapped by a variety of nucleophiles, leading to a wide range of substituted tetrahydrofurans. The stereochemistry of these reactions would be of interest, as the chiral center at position 3 could influence the stereochemical outcome at positions 2 and 5.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Ethyltetrahydro 2,5 Dimethoxyfuran

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within 3-Ethyltetrahydro-2,5-dimethoxyfuran can be determined.

Proton NMR (¹H NMR) spectroscopy offers insights into the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the tetrahydrofuran (B95107) ring, the ethyl substituent, and the methoxy (B1213986) groups.

The presence of stereocenters at C2, C3, and C5 results in diastereomers, which would likely lead to a more complex spectrum with overlapping signals. The predicted chemical shifts and multiplicities for a given diastereomer are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
H-2 ~4.8 - 5.0 d ~5
H-3 ~1.8 - 2.0 m -
H-4 (α) ~1.9 - 2.1 m -
H-4 (β) ~1.7 - 1.9 m -
H-5 ~4.7 - 4.9 t or dd ~5, ~2
-OCH₃ (at C2) ~3.3 - 3.4 s -
-OCH₃ (at C5) ~3.3 - 3.4 s -
-CH₂- (ethyl) ~1.4 - 1.6 m -

Note: The exact chemical shifts and coupling constants can vary depending on the specific diastereomer and solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete assignment of the carbon skeleton can be achieved. DEPT-135 experiments, for instance, show CH and CH₃ signals pointing up, while CH₂ signals point down. Quaternary carbons are absent in this spectrum.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Multiplicity
C-2 ~105 - 108 CH
C-3 ~40 - 43 CH
C-4 ~30 - 33 CH₂
C-5 ~103 - 106 CH
-OCH₃ (at C2) ~55 - 57 CH₃
-OCH₃ (at C5) ~55 - 57 CH₃
-CH₂- (ethyl) ~25 - 28 CH₂

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. youtube.comsdsu.eduyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For instance, a cross-peak between the proton at C3 and the methylene (B1212753) protons of the ethyl group would confirm their connectivity. Key expected COSY correlations are outlined in Table 3.

Table 3: Predicted Key COSY Correlations for this compound

Proton 1 Correlating Proton(s)
H-2 H-3
H-3 H-2, H-4, -CH₂- (ethyl)
H-4 H-3, H-5
H-5 H-4

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com It allows for the definitive assignment of each proton to its attached carbon, as detailed in Table 4.

Table 4: Predicted Key HSQC Correlations for this compound

Carbon Correlating Proton
C-2 H-2
C-3 H-3
C-4 H-4
C-5 H-5
-OCH₃ (at C2) -OCH₃ proton
-OCH₃ (at C5) -OCH₃ proton
-CH₂- (ethyl) -CH₂- proton

-CH₃ (ethyl) | -CH₃ proton |

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart (and sometimes four). youtube.comsdsu.edu It is instrumental in piecing together the molecular skeleton. For example, a correlation between the methoxy protons and C2/C5 would confirm their positions. Table 5 highlights some expected long-range correlations.

Table 5: Predicted Key HMBC Correlations for this compound

Proton Correlating Carbon(s) (2-3 bonds)
H-2 C-3, C-5, -OCH₃ (at C2)
H-3 C-2, C-4, C-5, -CH₂- (ethyl), -CH₃ (ethyl)
-OCH₃ protons C-2 and C-5

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry of the molecule. For example, the relative orientation of the ethyl group and the methoxy groups could be deduced from NOESY cross-peaks.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. For this compound (C₈H₁₆O₃), the exact mass can be calculated.

Calculated Exact Mass:

C: 8 x 12.000000 = 96.000000

H: 16 x 1.007825 = 16.125200

O: 3 x 15.994915 = 47.984745

Total Exact Mass = 160.109945 Da

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would confirm the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov This technique provides detailed structural information by revealing how the molecule breaks apart. Plausible fragmentation pathways for this compound would likely involve the loss of methoxy groups, the ethyl group, and cleavage of the tetrahydrofuran ring.

Table 6: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z Proposed Fragment Proposed Neutral Loss
129 [M - OCH₃]⁺ CH₃O•
131 [M - C₂H₅]⁺ C₂H₅•
99 [M - OCH₃ - CH₂O]⁺ CH₃O•, CH₂O

Note: The observed fragmentation pattern can vary significantly depending on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the identification of functional groups within a molecule. In the analysis of This compound , these methods are crucial for confirming the presence of the core tetrahydrofuran ring, the methoxy groups, and the ethyl substituent.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For This compound , the IR spectrum is expected to be dominated by several key absorptions. The C-O-C stretching vibrations of the ether linkages in the tetrahydrofuran ring and the methoxy groups are typically strong and appear in the 1250-1050 cm⁻¹ region. libretexts.org The presence of the ethyl group would be confirmed by C-H stretching vibrations around 2960-2850 cm⁻¹ and C-H bending vibrations at approximately 1460 cm⁻¹ and 1375 cm⁻¹. nih.gov

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For ethers, the symmetric C-O-C stretching vibration, which is often weak in the IR spectrum, can give a strong signal in the Raman spectrum. aip.orgaip.org This complementarity is vital for a complete vibrational analysis of This compound .

While a specific, experimentally obtained IR spectrum for This compound is not widely available in the literature, data for the closely related compound 2,5-Dimethoxytetrahydrofuran (B146720) provides valuable insight. chemicalbook.com The spectrum of 2,5-Dimethoxytetrahydrofuran shows a prominent C-O stretching band, which is characteristic of the ether groups. chemicalbook.comdgaequipment.com The study of various methyl-substituted tetrahydrofurans has also provided a basis for assigning the vibrational frequencies of the ring itself. udayton.edu

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H (Alkyl)Stretching2960-2850Strong
C-H (Alkyl)Bending1470-1450Medium
C-O (Ether)Stretching1250-1050Strong
CH₂Rocking~720Medium-Weak

This table is based on general spectroscopic principles and data for related compounds.

Table 2: Illustrative Raman Shifts for Simple Ethers

CompoundKey Raman Shift (cm⁻¹)Assignment
Diethyl ether2900 regionC-H stretching (polarized)
Diethyl ether~2970C-H stretching (depolarized)
Di-n-propyl ether2900 regionC-H stretching (polarized)

Data from a study on simple ethers illustrates typical Raman shifts for the C-H vibrations in ether-containing molecules. aip.orgaip.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Optical Rotation, Circular Dichroism)

This compound possesses at least one stereocenter at the 3-position of the tetrahydrofuran ring, and potentially more depending on the stereochemistry at the 2 and 5 positions. This chirality means that the compound can exist as enantiomers, which are non-superimposable mirror images. Chiroptical spectroscopy techniques are essential for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other.

Optical Rotation is a classical technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. While specific optical rotation values for the enantiomers of This compound are not readily found in the literature, the principle remains a fundamental method for assessing enantiomeric purity. chemicalbook.com For a known compound, a measured optical rotation can be compared to the value for the pure enantiomer to calculate the enantiomeric excess.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An electronic circular dichroism (ECD) spectrum shows positive or negative peaks corresponding to the electronic transitions of the molecule. Enantiomers will produce mirror-image ECD spectra, making this a powerful tool for distinguishing between them and determining their relative concentrations in a mixture. aip.org The application of ECD is particularly useful for complex molecules where optical rotation may be small or difficult to interpret. udayton.edu Advanced computational methods can be used to predict the ECD spectra of different enantiomers, aiding in the assignment of absolute configuration. aip.org

While experimental chiroptical data for This compound is not available, the principles of these techniques are well-established for a wide range of chiral molecules, including those with ether functionalities.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of This compound and for analyzing it within complex mixtures. Gas chromatography and high-performance liquid chromatography are the most common methods employed for such purposes.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds like This compound . In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.

For the analysis of cyclic ethers, a variety of GC columns can be used. A common choice is a non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a cyanopropylphenyl-based stationary phase. restek.com The selection of the column depends on the specific isomers to be separated and the other components in the mixture. When coupled with a mass spectrometer (GC-MS), this technique not only separates the components but also provides their mass spectra, which can be used for structural elucidation and definitive identification. morressier.com The fragmentation patterns in the mass spectrum of This compound would be expected to show characteristic losses of methoxy and ethyl groups.

For the determination of enantiomeric excess, chiral GC columns are employed. These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts differently with the two enantiomers, leading to their separation in the chromatogram. chromatographyonline.com

Table 3: Illustrative Gas Chromatography Conditions for Cyclic Ether Analysis

ParameterTypical Value
ColumnRxi-1301Sil MS (or similar medium polarity)
Injection Temperature250 °C
Oven ProgramInitial temp. 40-60°C, ramp to 250°C
Carrier GasHelium or Hydrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

This table presents a general set of conditions that could be adapted for the analysis of this compound based on methods for related compounds. restek.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for both preparative and analytical purposes. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For the analysis of furan (B31954) derivatives, reversed-phase HPLC is a common approach. nih.govshimadzu.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Detection is often achieved using a UV detector, as the furan ring system exhibits some UV absorbance, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Similar to GC, HPLC can be used for enantiomeric separation by employing a chiral stationary phase. Chiral HPLC is a powerful tool for the accurate determination of the enantiomeric excess of chiral compounds like This compound .

Table 4: Illustrative HPLC Conditions for Furan Derivative Analysis

ParameterTypical Value
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate1.0 mL/min
DetectionUV (e.g., 220 nm) or RI
Column TemperatureAmbient or slightly elevated (e.g., 30 °C)

This table outlines typical starting conditions for the HPLC analysis of furan derivatives, which would be optimized for the specific analysis of this compound. nih.govshimadzu.com

Computational and Theoretical Studies on 3 Ethyltetrahydro 2,5 Dimethoxyfuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel or unstudied compound like 3-Ethyltetrahydro-2,5-dimethoxyfuran, these methods would be the first step in building a comprehensive profile.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process would yield crucial information about bond lengths, bond angles, and dihedral angles. Different functionals and basis sets, such as B3LYP or ωB97X-D with a basis set like 6-311+G(d,p), could be employed to ensure the reliability of the results. The resulting optimized geometry is the foundation for all further computational analysis.

Molecular Orbital Analysis

Once the geometry is optimized, a molecular orbital (MO) analysis would provide deep insights into the compound's electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. A molecular electrostatic potential (MESP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Unlike the static picture provided by geometry optimization, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. By simulating the movement of atoms according to the principles of classical mechanics, MD can explore the molecule's conformational landscape. This is particularly important for a flexible molecule like this compound, which possesses a five-membered ring and rotatable ethyl and methoxy (B1213986) groups. MD simulations could reveal the preferred conformations, the energy barriers between them, and how the molecule might interact with solvents or other molecules.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra could be calculated. Discrepancies between predicted and experimental spectra can lead to a more refined understanding of the molecule's structure and environment.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Should this compound be considered for use as a reactant or be a product of a chemical reaction, modeling its transformation pathways would be crucial. Computational methods can be used to map out the potential energy surface of a reaction, identifying intermediate structures and, most importantly, the transition states that connect them. The energy of these transition states determines the activation energy and, therefore, the rate of the reaction. This type of analysis could predict, for example, the products of hydrolysis, oxidation, or other chemical transformations of this compound.

Design of Novel Derivatives and Prediction of Their Properties

Based on the foundational understanding gained from the computational studies described above, it would be possible to rationally design novel derivatives of this compound with tailored properties. By systematically modifying the structure, for instance, by changing the substituent on the tetrahydrofuran (B95107) ring or altering the alkoxy groups, researchers could computationally screen for derivatives with enhanced stability, specific reactivity, or other desirable characteristics before undertaking their synthesis. This in silico design process can significantly accelerate the discovery of new and useful chemical entities.

Applications of 3 Ethyltetrahydro 2,5 Dimethoxyfuran in Complex Organic Synthesis

3-Ethyltetrahydro-2,5-dimethoxyfuran as a Building Block for Natural Product Synthesis

The synthesis of natural products often requires chiral building blocks that can be elaborated into complex polycyclic systems. nih.gov this compound, particularly in its enantiomerically pure forms, could serve as a versatile precursor to a range of natural product skeletons. The tetrahydrofuran (B95107) ring is a common motif in many natural products, and the ethyl group at the C-3 position could be a key structural element or a handle for further functionalization. google.com

Under acidic conditions, the dimethoxy acetals at C-2 and C-5 can be hydrolyzed to reveal a 1,4-dicarbonyl compound, specifically 2-ethylsuccinaldehyde. This reactive intermediate can then undergo a variety of intramolecular cyclization reactions to form five-membered rings, which are core structures in numerous natural products. For instance, intramolecular aldol (B89426) condensations or Paal-Knorr type reactions could lead to the formation of substituted cyclopentenones or pyrroles, respectively.

Table 1: Potential Natural Product Scaffolds from this compound

PrecursorKey IntermediatePotential Natural Product Scaffold
This compound2-EthylsuccinaldehydeSubstituted Cyclopentenones
This compound2-EthylsuccinaldehydeSubstituted Pyrroles
This compound2-EthylsuccinaldehydeFused Bicyclic Systems

The stereochemistry of the ethyl group would be crucial in controlling the stereochemical outcome of these cyclization reactions, making enantiomerically enriched this compound a valuable chiron for asymmetric synthesis.

Utilization in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The development of novel pharmaceutical agents often relies on the availability of unique and diverse chemical building blocks. nih.gov this compound could be a valuable starting material for the synthesis of pharmaceutical intermediates and APIs. The latent 1,4-dicarbonyl functionality is a precursor to various heterocyclic systems that are prevalent in medicinal chemistry.

For example, reaction of the in situ generated 2-ethylsuccinaldehyde with primary amines can lead to the formation of N-substituted 3-ethylpyrroles, a class of compounds with diverse biological activities. researchgate.net Furthermore, condensation with hydrazines could yield 4-ethylpyridazines, which are known to exhibit a range of pharmacological properties. The parent compound, 2,5-dimethoxytetrahydrofuran (B146720), is a known intermediate in the synthesis of the anticholinergic drug atropine (B194438) sulfate. chemicalbook.com By analogy, this compound could be employed to generate analogues of existing drugs, potentially leading to improved efficacy or selectivity.

Table 2: Potential Pharmaceutical Heterocycles from this compound

ReagentResulting HeterocyclePotential Therapeutic Area
Primary AmineN-Substituted 3-EthylpyrroleVarious
Hydrazine (B178648)4-EthylpyridazineVarious
Substituted HydrazinesSubstituted PyridazinesVarious

The introduction of the ethyl group could also modulate the lipophilicity and metabolic stability of the final drug molecule, which are critical parameters in drug design.

Role in the Preparation of Advanced Materials and Specialty Chemicals

The application of furan-based compounds extends beyond pharmaceuticals into the realm of materials science. While specific uses of this compound in this area are not documented, its chemical properties suggest potential roles in the preparation of advanced materials. For instance, the ability to generate a reactive dialdehyde (B1249045) upon hydrolysis could be exploited in polymerization reactions.

Condensation of 2-ethylsuccinaldehyde with electron-rich aromatic compounds could lead to the formation of novel polymeric materials with interesting electronic and optical properties. The pyrrole (B145914) moiety, accessible from this compound, is a key component of conducting polymers. researchgate.net The synthesis of 3-ethyl-substituted pyrrole monomers could lead to new conducting polymers with tailored properties, such as improved solubility or modified electronic characteristics due to the presence of the alkyl substituent.

Development of Novel Methodologies Using this compound

The unique structural features of this compound could inspire the development of new synthetic methodologies. Its ability to act as a masked 1,4-dicarbonyl compound with a stereogenic center makes it an interesting substrate for asymmetric reactions. For example, catalytic asymmetric transformations of the enol ethers that could be formed from this compound could provide access to a variety of chiral building blocks.

Furthermore, its use in cascade reactions, where multiple bonds are formed in a single operation, could lead to efficient and atom-economical synthetic routes to complex molecules. The development of new catalysts and reaction conditions that are compatible with the functional groups present in this compound would be a valuable contribution to the field of organic synthesis.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials in a single step. The in situ generation of 2-ethylsuccinaldehyde from this compound makes it an ideal candidate for participation in MCRs.

For example, a Passerini or Ugi-type reaction involving the generated dialdehyde, an isocyanide, and other components could lead to the formation of highly functionalized and diverse molecular scaffolds. The incorporation of the 3-ethyl-substituted fragment into the products of these MCRs would provide a straightforward entry into libraries of novel compounds for high-throughput screening in drug discovery and materials science.

Table 3: Hypothetical Multicomponent Reactions

MCR TypeComponentsPotential Product Class
Paal-Knorr-TypeThis compound, Primary Amine, β-KetoesterHighly Substituted Pyrroles
Ugi-TypeThis compound, Primary Amine, Isocyanide, Carboxylic AcidPeptidomimetic Scaffolds

The development of such MCRs would significantly enhance the synthetic utility of this compound as a versatile building block.

Synthesis and Characterization of Derivatives and Analogues of 3 Ethyltetrahydro 2,5 Dimethoxyfuran

Modifications at the Ethyl Substituent

The ethyl group at the C-3 position of the tetrahydrofuran (B95107) ring offers a site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. Standard methods for the functionalization of alkyl chains can be hypothetically applied to 3-Ethyltetrahydro-2,5-dimethoxyfuran.

Hypothetical Functionalization Reactions of the Ethyl Group

Reaction TypeReagents and ConditionsHypothetical Product
Free-Radical HalogenationN-Bromosuccinimide (NBS), light/heat3-(1-Bromoethyl)tetrahydro-2,5-dimethoxyfuran
OxidationKMnO4, heat1-(2,5-Dimethoxytetrahydrofuran-3-yl)ethan-1-one
Further OxidationH2O2, NaOH2,5-Dimethoxytetrahydrofuran-3-carboxylic acid

This table presents hypothetical reactions and products based on standard organic transformations.

Detailed research into the reactivity of the ethyl group would be necessary to determine the optimal conditions and the influence of the tetrahydrofuran ring and its substituents on the reaction outcomes. For instance, the electron-donating nature of the ether oxygens might influence the regioselectivity of radical halogenation.

Alterations of the Methoxy (B1213986) Groups

The two methoxy groups at the anomeric C-2 and C-5 positions are key functional features of this compound. Their acetal (B89532) nature makes them susceptible to cleavage under acidic conditions, a reaction that is well-documented for the parent compound, 2,5-dimethoxytetrahydrofuran (B146720). libretexts.orgyoutube.com This cleavage typically results in the formation of a di-aldehyde equivalent, which can be trapped by various nucleophiles.

Furthermore, the methoxy groups can be exchanged for other alkoxy groups through acid-catalyzed trans-acetalization. By treating this compound with an excess of a different alcohol (e.g., ethanol, propanol) in the presence of an acid catalyst, a variety of dialkoxy derivatives could be synthesized.

Hypothetical Trans-acetalization Reactions

AlcoholCatalystHypothetical Product
Ethanolp-Toluenesulfonic acid3-Ethyl-2,5-diethoxytetrahydrofuran
PropanolAmberlyst-153-Ethyl-2,5-dipropoxytetrahydrofuran
IsopropanolSc(OTf)33-Ethyl-2,5-diisopropoxytetrahydrofuran

This table presents hypothetical reactions and products based on known trans-acetalization procedures.

The synthesis of 2,5-diethoxytetrahydrofuran (B1583660) from the corresponding dimethoxy compound is a known process, supporting the feasibility of these transformations.

Ring Modifications and Analogues with Varied Heteroatoms

The synthesis of analogues of this compound with different heteroatoms in the ring would lead to significant changes in the compound's chemical and physical properties. For example, replacing the ring oxygen with sulfur or nitrogen would yield the corresponding 3-ethyl-2,5-dimethoxytetrahydrothiophene and 3-ethyl-2,5-dimethoxypyrrolidine derivatives, respectively.

The synthesis of such analogues could be envisioned through multi-step sequences starting from appropriate precursors. For instance, aza- and thia-Michael additions to α,β-unsaturated carbonyl compounds, followed by cyclization, are common strategies for the synthesis of substituted pyrrolidines and tetrahydrothiophenes.

Development of Polycyclic Structures Incorporating the this compound Motif

The this compound scaffold can be incorporated into more complex polycyclic systems. This can be achieved through reactions that form additional rings fused to the tetrahydrofuran core. Intramolecular cyclization reactions are a powerful tool for the construction of such polycyclic frameworks.

For example, if the ethyl substituent at the C-3 position were to be modified to include a nucleophilic or electrophilic functional group at its terminus, intramolecular reactions could be designed to form a new ring. A hypothetical example would be the intramolecular Friedel-Crafts reaction of a derivative where the ethyl group is extended to a phenylethyl group.

Another approach would be to utilize the di-aldehyde functionality unmasked upon acid treatment of the dimethoxy groups. Condensation of this intermediate with suitable bifunctional reagents could lead to the formation of fused heterocyclic systems. For example, reaction with a hydrazine (B178648) derivative could yield a fused pyridazine (B1198779) ring.

Structure-Reactivity Relationship Studies of this compound Derivatives

While no specific structure-reactivity relationship (SAR) studies have been conducted on this compound and its derivatives, some general principles can be inferred from the chemistry of ethers and substituted tetrahydrofurans.

The introduction of the ethyl group at the C-3 position is expected to influence the reactivity of the tetrahydrofuran ring. Steric hindrance from the ethyl group could affect the rate of reactions at the adjacent C-2 and C-4 positions. Electronically, the alkyl group is weakly electron-donating, which might slightly alter the electron density at the ring oxygen and the anomeric carbons.

Hypothetical Influence of Substituents on Reactivity

DerivativeExpected Effect on Reactivity
3-(Trifluoromethyl)tetrahydro-2,5-dimethoxyfuranThe strongly electron-withdrawing CF3 group would decrease the electron density of the ring, potentially making the acetal groups more labile to acid cleavage.
3-(p-Methoxyphenyl)tetrahydro-2,5-dimethoxyfuranThe electron-donating p-methoxyphenyl group would increase the electron density of the ring, potentially stabilizing the oxocarbenium ions formed during acid-catalyzed reactions.
3-Ethyl-2,5-bis(trichloroethoxy)tetrahydrofuranThe electron-withdrawing trichloroethoxy groups would significantly decrease the nucleophilicity of the ether oxygens.

This table presents hypothetical structure-reactivity relationships based on general electronic and steric effects of substituents.

Systematic studies involving the synthesis of a library of derivatives with varying substituents at the C-3 position and at the C-2 and C-5 alkoxy groups would be required to establish concrete SARs. These studies would be instrumental in fine-tuning the chemical properties of this class of compounds for various applications.

Future Research Directions and Perspectives for 3 Ethyltetrahydro 2,5 Dimethoxyfuran

Exploration of Uncharted Reactivity and Novel Transformations

The reactivity of 3-Ethyltetrahydro-2,5-dimethoxyfuran is largely governed by the nature of the 2,5-dimethoxy groups, which form a cyclic acetal (B89532). This functional group can serve as a stable protecting group for a 1,4-dicarbonyl equivalent, yet it also represents a latent reactive site. Future research should systematically explore its stability and reactivity under a broad range of conditions.

Key areas for investigation include:

Lewis and Brønsted Acid Catalysis: A thorough examination of various Lewis and Brønsted acids could uncover conditions for selective ring-opening. This would generate a transient oxocarbenium ion, a powerful intermediate for carbon-carbon and carbon-heteroatom bond formation. The influence of the C3-ethyl group on the stereochemical outcome of trapping this intermediate with different nucleophiles is a critical research question.

Radical Chemistry: The potential for radical-mediated reactions has not been explored. Investigating hydrogen atom abstraction or single-electron transfer (SET) processes could lead to novel C-H functionalization or ring-fragmentation pathways, yielding valuable synthetic building blocks.

Pericyclic Reactions: While the saturated tetrahydrofuran (B95107) ring precludes many concerted pericyclic reactions, its derivatives could be engineered to participate in such transformations. For instance, elimination reactions could generate a dihydrofuran intermediate, poised for use in Diels-Alder or 1,3-dipolar cycloadditions, with the C3-ethyl group directing the stereochemical course of the reaction.

Development of Highly Enantioselective Synthetic Routes

The presence of multiple stereocenters in this compound makes the development of enantioselective synthetic strategies a paramount objective. Access to enantiopure forms of the molecule is a prerequisite for its potential application in asymmetric synthesis and medicine.

Future synthetic efforts should focus on several key strategies:

Asymmetric Catalysis: Developing catalytic methods to construct the substituted tetrahydrofuran core is highly desirable. This could involve the asymmetric hydrogenation, dihydroxylation, or epoxidation of a suitable unsaturated precursor, where a chiral catalyst controls the formation of the key stereocenters.

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as carbohydrates or amino acids, could provide an efficient pathway to specific stereoisomers of the target molecule.

Substrate and Reagent Control: For existing syntheses, a detailed investigation into substrate-controlled and reagent-controlled diastereoselection is warranted. For example, in multi-step syntheses, the stereocenter established in an early step can be used to direct the stereochemistry of subsequent transformations. Research into coupling reactions where the stereocenter influences the outcome is a promising avenue. nih.govnih.gov

Synthesis StrategyFocusPotential Outcome
Asymmetric Catalysis Use of chiral catalysts (e.g., transition metal complexes) with unsaturated precursors.High enantiomeric excess (e.e.) of all possible stereoisomers.
Chiral Pool Synthesis Derivatization of enantiopure natural products (e.g., sugars, tartaric acid).Access to specific, biologically relevant stereoisomers.
Diastereoselective Reactions Modifying existing routes to control the relative stereochemistry between the C2, C3, and C5 positions.High diastereomeric ratios, simplifying purification.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. Adapting the synthesis of this compound to these modern platforms is a logical and valuable future direction.

Key research objectives in this area include:

Development of Flow-Compatible Reactions: Converting key synthetic steps, such as cyclization or functional group interconversion, to a flow regime. This may involve the use of immobilized reagents or catalysts packed into columns.

Real-Time Monitoring and Optimization: Integrating in-line analytical techniques (e.g., IR, NMR, MS) to monitor reaction progress in real time. This data can be fed into optimization algorithms to rapidly identify the ideal reaction conditions (temperature, pressure, flow rate, stoichiometry).

Telescoped Synthesis: Designing a multi-step synthesis where the crude output of one flow reactor is directly fed into the next, minimizing manual handling and purification steps. This could enable a fully automated, end-to-end synthesis of the target molecule and its derivatives.

Discovery of Unexpected Applications Beyond Traditional Organic Synthesis

While this compound is a valuable synthetic intermediate, its unique physical and chemical properties may lend themselves to applications in other scientific domains. A concerted effort to explore these non-traditional roles could yield significant discoveries.

Potential areas for exploration include:

Materials Science: Investigating the molecule as a monomer for polymerization could lead to novel biodegradable polymers with tailored thermal and mechanical properties. Its specific stereochemistry could impart unique characteristics to the resulting material. It could also be explored as a chiral dopant for liquid crystal displays.

Agrochemicals: Many insect pheromones and plant signaling molecules contain substituted tetrahydrofuran motifs. Synthesis and biological evaluation of the different stereoisomers of this compound could lead to the discovery of new, environmentally benign pesticides, attractants, or plant growth regulators.

Bio-based Solvents and Fuel Additives: As a derivative of furan (B31954), which can be sourced from biomass, this compound could be investigated as a "green" solvent. Its physical properties, such as boiling point, viscosity, and miscibility, should be systematically characterized to assess its suitability for various applications.

Application AreaResearch FocusPotential Impact
Materials Science Polymerization studies, liquid crystal formulation.Creation of novel biodegradable plastics or advanced display technologies.
Agrochemicals Biological screening for pheromonal or pesticidal activity.Development of eco-friendly crop protection solutions.
Green Chemistry Characterization of solvent properties (e.g., polarity, boiling point).Introduction of a new, sustainable solvent for chemical processes.

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of this compound will be most effectively realized through collaborative, interdisciplinary research. The complexity of the challenges and the breadth of potential applications necessitate a departure from siloed research efforts.

Future progress will be accelerated by establishing partnerships between different fields:

Synthetic and Computational Chemistry: Computational chemists can use DFT calculations and molecular modeling to predict the reactivity of the molecule, rationalize stereochemical outcomes, and design optimal catalysts for its enantioselective synthesis. This predictive power can significantly reduce the experimental effort required.

Chemical Engineering and Organic Synthesis: Chemical engineers can provide the expertise needed to translate optimized batch syntheses into robust, scalable flow processes, addressing challenges related to mass and heat transfer, reactor design, and process control.

Chemistry and Biology/Materials Science: Collaborations with biologists and entomologists are essential for screening the molecule for potential agrochemical applications. Similarly, partnerships with materials scientists are crucial for evaluating its performance as a monomer or functional additive in advanced materials.

By fostering these interdisciplinary collaborations, the scientific community can ensure that the journey from fundamental understanding to practical application is both rapid and impactful, unlocking the full spectrum of possibilities that this compound holds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Ethyltetrahydro-2,5-dimethoxyfuran, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via acid- or base-catalyzed reactions using 2,5-dimethoxyfuran derivatives as precursors. For example, organocatalytic approaches with squaric acid (e.g., 23 in Scheme 9) enable selective functionalization, as demonstrated in pyrrole synthesis . Key parameters include temperature (60–80°C), solvent polarity (aqueous or aprotic media), and catalyst loading (5–10 mol%). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Monitor reaction progress using TLC or GC-MS to optimize yields (typically 70–90%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, methoxy groups (δ\delta 3.2–3.5 ppm) and ethyl substituents (δ\delta 1.2–1.4 ppm for CH3_3, δ\delta 2.4–2.6 ppm for CH2_2) provide distinct signals .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O or Br⋯Br contacts in analogous dihydrofuran derivatives) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ at m/z 175.1 for C8_8H14_{14}O3_3) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in acid-catalyzed hydrolysis?

  • Methodological Answer : Under acidic conditions, the compound undergoes ring-opening to form 1,4-dicarbonyl intermediates, as observed in tetrahydro-2,5-dimethoxyfuran hydrolysis . The ethyl group influences steric hindrance, slowing protonation at the 3-position. Monitor intermediates via 1H^1H-NMR or IR spectroscopy (C=O stretch at 1700–1750 cm1^{-1}). Computational modeling (DFT) can map transition states and validate regioselectivity trends .

Q. How can this compound serve as a building block for heterocyclic compounds?

  • Methodological Answer : Its diacetal structure enables cyclocondensation with amines or thiols. For example:

  • With Thiols : Acid catalysis (H2_2SO4_4) yields 2-furyl thioethers (e.g., 3-propylthiofuran via radical addition) .
  • With Amines : Organocatalysts like squaric acid facilitate pyrrole synthesis via 1,4-dicarbonyl intermediates .
    Optimize stoichiometry (1:1.2 molar ratio) and reaction time (3–6 hours) to minimize byproducts .

Q. How can contradictions in crystallographic vs. spectroscopic data for substituted dihydrofurans be resolved?

  • Methodological Answer : Discrepancies between XRD bond angles (e.g., C–C–Br angles at 119.7° vs. 120.6° in analogous brominated derivatives) and NMR-derived conformations may arise from dynamic equilibria in solution . Use variable-temperature NMR or molecular dynamics simulations to assess rotational barriers. Cross-validate with computational geometry optimization (e.g., Gaussian at B3LYP/6-31G* level) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :

  • Steric Effects : The ethyl group directs electrophiles (e.g., Br2_2) to the less hindered 4-position.
  • Electronic Effects : Electron-donating methoxy groups activate the 2- and 5-positions for Friedel-Crafts alkylation.
  • Catalyst Design : Use Lewis acids (e.g., BF3_3) to stabilize transition states. Monitor selectivity via 13C^{13}C-NMR or X-ray analysis of products .

Q. What are the challenges in optimizing hydrolysis conditions for this compound to avoid over-oxidation?

  • Methodological Answer : Over-oxidation to carboxylic acids can occur under strong acidic/oxidizing conditions (e.g., HNO3_3). Mitigate this by:

  • Using mild acids (e.g., HCl in THF/H2_2O).
  • Controlling pH (3–5) and temperature (25–40°C).
  • Quenching reactions with NaHCO3_3 immediately after completion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Flammability : Class 3 flammable liquid; store in explosion-proof refrigerators .
  • PPE : Use nitrile gloves, goggles, and fume hoods during synthesis.
  • Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.